Ethyl(2-isopropyl-5-methylcyclohexyl)carbonate
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Overview
Description
Ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate is an organic compound with a complex structure It is characterized by the presence of a cyclohexyl ring substituted with ethyl, methyl, and isopropyl groups, along with a carbonate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the formation of the carbonate ester as the primary product .
Industrial Production Methods
In an industrial setting, the production of ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonate ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate can be compared with other similar compounds, such as:
Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate: This compound has a similar structure but differs in the presence of a tetrahydrofuran ring instead of a cyclohexyl ring.
Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate: Another similar compound with a different ring structure and functional groups.
The uniqueness of ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate lies in its specific combination of substituents and functional groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
ethyl (5-methyl-2-propan-2-ylcyclohexyl) carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-5-15-13(14)16-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCXJIPGDBATKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CC(CCC1C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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